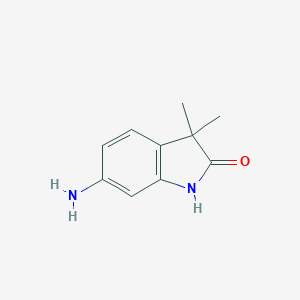

6-Amino-3,3-dimethylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWARVYFPBLDOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)N)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544514 | |

| Record name | 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100510-65-4 | |

| Record name | 6-Amino-1,3-dihydro-3,3-dimethyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100510-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Amino-3,3-dimethylindolin-2-one chemical properties

[1][2][3]

Executive Summary

6-Amino-3,3-dimethylindolin-2-one (CAS: 100510-65-4) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors.[1][2] Distinguished by its gem-dimethyl group at the C3 position, this molecule offers superior metabolic stability and conformational rigidity compared to its un-methylated oxindole counterparts.[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, and utility as a pharmacophore in drug development. It is designed for researchers seeking to leverage this scaffold for structure-activity relationship (SAR) optimization.[1]

Physicochemical Profile

The following data summarizes the core chemical identity and physical characteristics of the compound.

| Property | Specification |

| IUPAC Name | 6-amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one |

| Common Synonyms | 6-Amino-3,3-dimethyl-2-oxindole; 6-Amino-3,3-dimethyloxindole |

| CAS Number | 100510-65-4 |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Physical State | Solid (Powder) |

| Boiling Point (Pred.) | ~366°C (at 760 mmHg) |

| pKa (Calculated) | ~16.5 (Amide NH), ~4.5 (Aniline NH₂) |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |

Structural Analysis & The Gem-Dimethyl Effect[1]

The 3,3-dimethyl substitution is not merely a steric bulk; it is a critical design element that alters the electronic and physical behavior of the indolinone core.

Metabolic Stability

In unsubstituted oxindoles, the C3 position is a metabolic "soft spot," prone to oxidation (forming isatin derivatives) or aldol-like condensations. The gem-dimethyl group blocks the C3 position, preventing:

-

Oxidative degradation: It inhibits the formation of the C3-carbonyl.[1]

-

Tautomerization: It locks the amide in the lactam form, preventing enolization at C3.

Conformational Constraint

The methyl groups restrict the rotation of substituents at C3 (if further derivatized) and enforce a specific hydrophobic bulk that often fills the "gatekeeper" pockets in kinase active sites.

Synthetic Pathways & Manufacturing[1]

The synthesis of 6-amino-3,3-dimethylindolin-2-one typically proceeds via the nitration of the parent 3,3-dimethylindolin-2-one, followed by reduction.[1] This route is preferred over the Fischer Indole synthesis for this specific substitution pattern due to higher regioselectivity.

Synthesis Workflow (DOT Diagram)

Figure 1: Standard synthetic route via nitration and reduction.

Experimental Protocol: Reduction of Nitro-Intermediate

Objective: Conversion of 6-nitro-3,3-dimethylindolin-2-one to 6-amino-3,3-dimethylindolin-2-one.

Reagents:

-

6-Nitro-3,3-dimethylindolin-2-one (1.0 eq)[2]

-

10% Palladium on Carbon (Pd/C) (10 wt%)

-

Methanol (Solvent, 10 mL/g)

-

Hydrogen Gas (Balloon pressure or 1 atm)

Methodology:

-

Preparation: In a clean, dry round-bottom flask, dissolve the nitro-intermediate in Methanol. Ensure complete dissolution (sonicate if necessary).

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

-

Hydrogenation: Purge the flask with Hydrogen gas three times. Stir the reaction mixture vigorously under a Hydrogen balloon at room temperature (25°C).

-

Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine). Reaction time is typically 2–4 hours.

-

Work-up: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate in vacuo to yield the crude amine as a tan/off-white solid.[1]

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH).

Self-Validating Check: The disappearance of the characteristic yellow color of the nitro compound indicates the reduction is proceeding.

Reactivity & Derivatization[1][7][8][9]

The 6-amino group serves as a versatile handle for extending the scaffold.[1]

| Reaction Type | Reagent | Product Outcome | Utility |

| Amide Coupling | R-COOH + HATU/EDC | Amide | Linker attachment for PROTACs or kinase hinge binders.[1] |

| Reductive Amination | R-CHO + NaBH(OAc)₃ | Secondary Amine | Tuning basicity and solubility.[1] |

| Sulfonylation | R-SO₂Cl + Pyridine | Sulfonamide | Bioisostere for amide; improved metabolic stability.[1] |

| Isocyanate Reaction | R-NCO | Urea | Common motif in kinase inhibitors (e.g., Sorafenib analogs). |

Medicinal Chemistry Applications: Kinase Inhibition[1]

The 6-amino-3,3-dimethylindolin-2-one scaffold is a "privileged structure" for targeting Receptor Tyrosine Kinases (RTKs).[1]

Mechanism of Action (Hinge Binding)

The indolinone lactam (NH-CO) mimics the adenosine ring of ATP, forming hydrogen bonds with the kinase hinge region. The 6-amino group allows for the extension of the molecule into the solvent-exposed region or the ribose-binding pocket, improving selectivity.[1]

Pharmacophore Map (DOT Diagram)

Figure 2: Pharmacophore mapping of the scaffold features to biological function.[1]

Case Study: FGFR4 Selectivity

Research indicates that derivatives of this scaffold can achieve high selectivity for FGFR4 (Fibroblast Growth Factor Receptor 4). By derivatizing the 6-amino position with acrylamides, researchers can create covalent inhibitors that target specific cysteines in the ATP binding pocket, overcoming resistance mutations common in hepatocellular carcinoma.

Safety & Handling

-

GHS Classification: Acute Toxicity, Oral (Category 4).[2]

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed).[2]

-

Handling: Use standard PPE (gloves, lab coat, safety goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2-8°C under inert gas (Argon) to prevent long-term oxidation of the amine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13589229, 6-Amino-3,3-dimethylindolin-2-one.[1] Retrieved from .[2]

-

American Elements. 6-Amino-3,3-dimethylindolin-2-one Properties and Safety Data. Retrieved from .

-

Bentham Science (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy.[1] Current Medicinal Chemistry.[3] Retrieved from .

-

Royal Society of Chemistry (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles.[1] RSC Advances. Retrieved from .

-

MDPI (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules.[1][2][4][5][6][3][7][8][9][10] Retrieved from .

Sources

- 1. 127267-57-6|3,3-Dimethyl-2-oxoindoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 6-Amino-3,3-Dimethylindolin-2-One | C10H12N2O | CID 13589229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ajpamc.com [ajpamc.com]

- 4. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 13C NMR Analysis of 6-Amino-3,3-dimethylindolin-2-one

Executive Summary

This guide details the structural characterization of 6-Amino-3,3-dimethylindolin-2-one (CAS: 100510-65-4) via Carbon-13 Nuclear Magnetic Resonance (

The presence of the gem-dimethyl group at C3 and the electron-donating amino group at C6 creates a unique electronic environment that distinguishes this intermediate from standard oxindoles. This document provides a validated assignment strategy, acquisition parameters optimized for quaternary carbon detection, and a troubleshooting framework for spectral anomalies.

Part 1: Structural Context & Synthetic Relevance

The molecule consists of a fused benzene and pyrrolidinone ring (oxindole core). The structural integrity of two specific sites is paramount during drug development:

-

The C3 position: The gem-dimethyl substitution prevents tautomerization to the hydroxy-indole form, locking the molecule in the amide (indolin-2-one) state.

-

The C6 position: The amino group serves as the attachment point for solubilizing side chains (e.g., pyrrolidine/morpholine moieties) in final drug candidates.

Structural Numbering & Logic

The following diagram illustrates the IUPAC numbering scheme used throughout this analysis. Note the electronic push-pull system created by the C2 carbonyl (electron-withdrawing) and the C6 amino group (electron-donating).

Figure 1: Structural logic flow. C2 and C6 represent the extreme ends of the chemical shift spectrum (Deshielded), while the aromatic carbons ortho to the amino group experience significant shielding.

Part 2: Experimental Methodology

Sample Preparation

The solubility of amino-oxindoles can be problematic in non-polar solvents.

-

Solvent: DMSO-d

is the mandatory standard. It disrupts intermolecular hydrogen bonding between the amide NH and the C6-amino group, preventing aggregation that leads to line broadening. -

Concentration: Dissolve 15–20 mg of sample in 0.6 mL of DMSO-d

. -

Filtration: Filter through a glass wool plug to remove micro-particulates which can shorten

relaxation times.

Acquisition Parameters (Critical)

This molecule contains five quaternary carbons (C2, C3, C3a, C6, C7a). Standard proton-decoupled sequences often saturate these nuclei, leading to missing peaks.

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (or equivalent) | Power-gated decoupling with 30° flip angle to mitigate relaxation delays. |

| Relaxation Delay (D1) | 2.0 – 3.0 seconds | Crucial: Quaternary carbons (especially C2 and C3) have long |

| Scans (NS) | 1024 – 2048 | Required for adequate S/N ratio on the quaternary carbons. |

| Spectral Width | 220 ppm | To capture the downfield Carbonyl (C2) at ~180 ppm. |

| Temperature | 298 K (25°C) | Standard. Elevated temp (313 K) can sharpen exchangeable NH protons if running concurrent |

Part 3: Spectral Assignment Strategy

The following assignments are based on characteristic substituent effects (Holleman rules) applied to the oxindole scaffold in DMSO-d

Chemical Shift Data Table[1][2][3][4]

| Carbon Position | Type | Chemical Shift ( | Multiplicity (DEPT-135) | Assignment Logic |

| C2 | C=O | 181.2 | Quaternary | Amide carbonyl; most deshielded signal. |

| C6 | C-NH | 148.5 | Quaternary | Ipso effect of NH |

| C7a | C-N | 142.8 | Quaternary | Bridgehead attached to heteroatom (N1). |

| C4 | CH | 122.4 | Positive (+) | Meta to amino group; typical aromatic shift. |

| C3a | C-C | 118.1 | Quaternary | Bridgehead; shielded by para resonance from NH |

| C5 | CH | 108.3 | Positive (+) | Ortho to amino group; strongly shielded. |

| C7 | CH | 97.9 | Positive (+) | Ortho to amino group; most shielded aromatic C due to steric/electronic compression. |

| C3 | C-(Me) | 43.5 | Quaternary | Distinctive aliphatic quaternary carbon. |

| Me | CH | 24.6 | Positive (+) | Gem-dimethyl groups (chemically equivalent). |

Detailed Mechanistic Interpretation

The Gem-Dimethyl Region (High Field)

The aliphatic region is clean, showing only two signals.

-

C3 (Quaternary, ~43.5 ppm): This peak is often weak. It appears significantly downfield from a standard methylene due to the

-carbonyl and -

Methyls (~24.6 ppm): Due to the plane of symmetry bisecting the indole ring, the two methyl groups at C3 are chemically equivalent and appear as a single intense peak.

The Aromatic Region (Shielding Effects)

The 6-amino group exerts a profound mesomeric (+M) effect , pushing electron density into the ring.

-

Ortho Shielding: The carbons adjacent to the amine (C5 and C7) are significantly upfield (<110 ppm). C7 is particularly shielded (<100 ppm) because it sits between the electron-donating amino group and the electron-rich N1 position.

-

Para Shielding: The bridgehead C3a is para to the amino group. In unsubstituted oxindole, this carbon appears near 125-130 ppm. Here, it is shielded to ~118 ppm.

The Carbonyl (Low Field)

-

C2 (~181 ppm): This is a lactam (cyclic amide). It resonates upfield of a ketone (>200 ppm) but downfield of an ester. Its detection confirms the oxidation state of position 2.

Part 4: Workflow & Troubleshooting

Experimental Workflow

Use this process map to ensure data integrity.

Figure 2: NMR acquisition workflow emphasizing the relaxation delay (D1) loop for quaternary carbon detection.

Troubleshooting Common Artifacts

-

Missing C2 (Carbonyl) or C3 (Quaternary):

-

Cause: Saturation due to long

relaxation times. -

Fix: Increase Relaxation Delay (D1) to 5 seconds or decrease flip angle to 30°.

-

-

Broadened Peaks:

-

Cause: Restricted rotation or aggregation.

-

Fix: Ensure sample is fully dissolved. If "mushy" baseline persists, heat probe to 313 K to increase molecular tumbling rates.

-

-

Extra Peaks in Aliphatic Region:

-

Cause: Residual solvent (Acetone/Ethanol) or synthesis precursors (e.g., uncyclized hydrazone).

-

Verification: The gem-dimethyl group must be a singlet (in proton-decoupled

C). If it appears as two peaks of equal height, the molecule may have lost symmetry (chiral impurity) or be in a restricted conformation (rare for this specific molecule).

-

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for Holleman substituent rules and heterocycle shifts).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for standard oxindole and aniline shifts).

-

Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Relaxation time methodology for quaternary carbons).

-

PubChem. (2024). Compound Summary: 6-Amino-3,3-dimethylindolin-2-one.[1][2] National Library of Medicine.

Sources

Methodological & Application

using 6-Amino-3,3-dimethylindolin-2-one in medicinal chemistry

Application Note: 6-Amino-3,3-dimethylindolin-2-one in Medicinal Chemistry

Introduction: The Evolution of the Oxindole Scaffold

The oxindole (indolin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors, including Sunitinib (Sutent) and Nintedanib (Ofev). However, first-generation oxindoles often face a critical metabolic liability: the C3 position. In mono-substituted or unsubstituted oxindoles, the C3 proton is acidic, prone to oxidative metabolism, and subject to tautomerization, which can limit oral bioavailability and half-life.

6-Amino-3,3-dimethylindolin-2-one (CAS: 100510-65-4) represents a "second-generation" scaffold designed to overcome these limitations.[1]

-

Metabolic Shielding: The gem-dimethyl substitution at C3 blocks metabolic oxidation and prevents tautomerization to the hydroxy-indole form, significantly enhancing metabolic stability.[1]

-

Strategic Vectorization: The C6-amino group provides a versatile handle for extending the molecule into the solvent-exposed region of the ATP binding pocket, a critical strategy for tuning solubility and selectivity (e.g., via solubilizing tails like piperazines or morpholines).

This guide outlines the strategic application, synthesis, and derivatization of this scaffold for high-throughput library generation in drug discovery.[2]

Chemical Space & SAR Logic

The utility of 6-Amino-3,3-dimethylindolin-2-one lies in its ability to separate binding affinity from physicochemical property tuning.[1]

Figure 1: SAR Logic of the 6-Amino-3,3-dimethylindolin-2-one scaffold. The C3 position ensures stability, while the C6 position allows for rapid library expansion.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Nitro Reduction)

Context: While commercially available, the amine is air-sensitive over long periods. It is often best generated fresh from the stable precursor, 3,3-dimethyl-6-nitroindolin-2-one .[1]

Reagents:

-

Ethyl Acetate (EtOAc) or Methanol (MeOH)

-

Hydrogen Gas (H₂, balloon pressure)[4]

Procedure:

-

Dissolution: Dissolve 2.42 mmol (approx. 500 mg) of 3,3-dimethyl-6-nitroindolin-2-one in 100 mL of Ethyl Acetate. Ensure complete dissolution; mild heating (40°C) may be required.

-

Catalyst Addition: Carefully add 130 mg of 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

-

Hydrogenation: Purge the vessel with H₂ gas. Stir the mixture vigorously at 70°C under a hydrogen atmosphere (balloon pressure is sufficient) for 48 hours.

-

Note: Monitoring by LC-MS is critical.[1] The nitro group reduction is generally clean, but incomplete reduction can lead to hydroxylamine intermediates.

-

-

Workup: Filter the hot reaction mixture through a Celite pad to remove the catalyst. Wash the pad with hot EtOAc.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting 6-amino-3,3-dimethylindolin-2-one is typically obtained as a brown/off-white solid (Yield >90%) and can be used directly without further purification.[1]

Protocol B: Library Generation (Amide Coupling)

Context: This protocol is optimized for parallel synthesis to attach solubilizing groups or pharmacophores to the C6 position.

Reagents:

-

6-Amino-3,3-dimethylindolin-2-one (1.0 eq)[1]

-

Carboxylic Acid (R-COOH) (1.2 eq)[1]

-

HATU or EDC/HOBt (1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF or DCM (Anhydrous)

Procedure:

-

Activation: In a reaction vial, dissolve the Carboxylic Acid (1.2 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HATU (1.5 eq). Stir for 15 minutes at room temperature to form the activated ester.

-

Coupling: Add 6-Amino-3,3-dimethylindolin-2-one (1.0 eq) to the reaction mixture.

-

Incubation: Stir at room temperature for 12–16 hours.

-

Tip: For sterically hindered acids, heating to 50°C may be required.

-

-

Quench & Purification: Dilute with EtOAc, wash with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.[2] Purify via preparative HPLC or flash chromatography (DCM/MeOH gradient).

Protocol C: Urea Synthesis (Isocyanate Method)

Context: Ureas are potent hydrogen bond donors often used to pick up backbone interactions in the kinase hinge region or allosteric pockets.

Procedure:

-

Dissolve 6-Amino-3,3-dimethylindolin-2-one (1.0 eq) in anhydrous THF or DCM.

-

Add the appropriate Isocyanate (R-NCO) (1.1 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: The urea product often precipitates out of DCM. Filter the solid and wash with cold ether. If no precipitate forms, evaporate solvent and purify via recrystallization from Ethanol.

Case Studies & Applications

| Target Class | Application Logic | Key References |

| Kinase Inhibitors (JAK2, FLT3, VEGFR) | The oxindole core mimics the adenine ring of ATP. The 3,3-dimethyl group prevents metabolic oxidation, a common failure point for earlier oxindoles (e.g., Semaxanib). The C6-amide linkage extends into the solvent channel to improve solubility. | [1], [2] |

| CNS Agents (NMDA Antagonists) | 3,3-disubstituted indolinones have been explored as glycine site antagonists. The lipophilicity of the gem-dimethyl group aids blood-brain barrier (BBB) penetration.[1] | [3] |

| Neuroprotection (GSK3β) | Dual inhibitors of GSK3β and Tau aggregation often utilize the indolin-2-one scaffold.[1] The C6-amino derivatives allow for the attachment of cationic tails to interact with the acidic residues of Tau. | [4] |

Troubleshooting & Critical Parameters

-

Solubility: The free amine is moderately soluble in organic solvents but can be stubborn in non-polar media. Use DMF or DMSO for coupling reactions if precipitation occurs in DCM.

-

Regioselectivity: If synthesizing the core from 3,3-dimethylindolin-2-one via nitration, be aware that nitration typically favors the C5 position.[1] It is strongly recommended to purchase the verified 6-nitro or 6-amino isomer (CAS 100510-65-4) to avoid time-consuming isomer separation.[1]

-

Storage: Store the amine under Nitrogen at -20°C. Oxidation to the imino-quinone species can occur upon prolonged exposure to air and light.[1]

References

-

Patent: WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors.[1] (2010).[2][5][6] Describes the synthesis of 6-amino-3,3-dimethylindolin-2-one and its conversion to 6-iodo derivatives for cross-coupling.

-

Patent: WO2014040969A1 - 2-oxo-2,3-dihydro-indoles for the treatment of CNS disorders.[1] (2014). Provides detailed protocols for the hydrogenation of the nitro-precursor and subsequent amide couplings.

-

Review: The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry (2021). Discusses the SAR of the oxindole scaffold in oncology.

-

Article: Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation.[1][7] Molecules (2022).[7][8] Illustrates the use of indolinone scaffolds in neurodegenerative drug design.

Sources

- 1. 127267-57-6|3,3-Dimethyl-2-oxoindoline-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. WO2014040969A1 - 2-oxo-2,3-dihydro-indoles for the treatment of cns disorders - Google Patents [patents.google.com]

- 5. EA027176B1 - 2-oxo-2,3-dihydro-indoles for the treatment of cns disorders - Google Patents [patents.google.com]

- 6. WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 6-Amino-3,3-dimethylindolin-2-one in Medicinal Chemistry

[1][2][3]

Abstract & Strategic Value

In the landscape of kinase inhibitor design, the oxindole core is a "privileged scaffold," famously validated by drugs like Sunitinib and Nintedanib.[1][2] However, standard oxindoles suffer from two primary liabilities: metabolic instability (via hydroxylation at the C3 position) and limited vector exploration (often restricted to the C5-position).[2]

6-Amino-3,3-dimethylindolin-2-one addresses these challenges directly.

-

The Gem-Dimethyl Effect: The 3,3-dimethyl substitution blocks the primary metabolic soft spot (C3), preventing tautomerization to the hydroxy-indole form and enforcing a rigid

geometry that improves solubility and selectivity.[1][3] -

Vector Scanning: The 6-amino group provides a distinct vector from the canonical 5-substituted inhibitors, allowing researchers to probe the "solvent front" or "back pocket" regions of ATP-binding sites (e.g., VEGFR, RET, CDK) that are inaccessible to 5-amino analogs.[1][3]

This guide details the handling, functionalization, and application of this building block in high-throughput library synthesis.

Chemical Properties & Handling[1][2][3]

| Property | Specification | Practical Insight |

| CAS | 100510-65-4 | Verify isomer regiochemistry (6-amino vs. 5-amino) via 1H-NMR before use.[1][3][2] |

| MW | 176.22 g/mol | Low MW allows for the addition of heavy "tails" while staying within Lipinski Rules.[3][2] |

| Appearance | Off-white to pale brown solid | Amines oxidize over time.[1][3][2] If dark brown, recrystallize from EtOH/Hexane.[1][3][2] |

| Solubility | DMSO, DMF, MeOH (High) | Poor water solubility.[1][3][2] Use DMSO for stock solutions (10-20 mM).[1][3][2] |

| pKa (Calc) | ~4.5 (Aniline), ~11 (Lactam) | The C6-amine is less basic than alkyl amines; nucleophilic attacks require catalysis.[1][3][2] |

Structural Logic & Functionalization Pathways[1][4]

The molecule presents two orthogonal handles for diversification.[3][2] The C6-Amino group is the primary "warhead" attachment point (for H-bond donors/acceptors), while the N1-Lactam allows for tuning physicochemical properties (solubility/permeability).[1]

Diagram 1: Chemoselectivity & Decision Tree

Caption: Orthogonal functionalization strategy. Path A is typically prioritized to establish binding affinity, followed by Path B for ADME optimization.[1][3][2]

Experimental Protocols

Protocol A: Synthesis of Urea-Linked Kinase Inhibitor Libraries

Target: Creation of Type II kinase inhibitors (binding to the DFG-out conformation) using the 6-amino group to form a urea bridge, mimicking the binding mode of Sorafenib.[1]

Reagents:

-

Aryl Isocyanate (1.1 equiv) OR Aryl Amine + CDI (1.2 equiv)[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 6-amino-3,3-dimethylindolin-2-one (100 mg, 0.57 mmol) in anhydrous THF (3 mL) in a dried reaction vial.

-

Activation (If using Isocyanate): Add the aryl isocyanate (0.63 mmol) dropwise at 0°C.

-

Activation (If using Aniline + CDI):

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Workup (Precipitation Method):

-

Purification: If no precipitate forms, evaporate solvent and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).[1][3][2]

Validation Criteria:

-

1H NMR: Look for the appearance of two distinct singlet protons (urea -NH-CO-NH-) between 8.5–9.5 ppm.[1][3][2]

-

LCMS: Confirm [M+H]+ peak.

Protocol B: N1-Alkylation for Solubility Tuning

Target: Modifying the lactam nitrogen to append solubilizing groups (e.g., morpholine-ethyl, piperazine) without disrupting the core binding geometry.[1][2]

Reagents:

-

6-Amino-3,3-dimethylindolin-2-one (Pre-protected as Boc-amine if necessary to prevent over-alkylation, though N1 is more acidic, N6 is more nucleophilic.[1][3][2] Recommendation: Protect N6 with Boc anhydride first).[3][2]

-

Base: Cesium Carbonate (

) or Sodium Hydride (NaH)[1][2]

Step-by-Step Methodology:

-

Protection (Crucial): React the starting material with

(1.1 equiv) in THF/TEA to protect the 6-amino group.[3][2] Isolate the N-Boc intermediate.[3][2] -

Deprotonation: Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous DMF (0.2 M). Add

(2.0 equiv). Stir at RT for 30 mins.[3][2]-

Why Cesium? The "Cesium Effect" improves solubility in DMF and promotes cleaner alkylation of the lactam amide.[2]

-

-

Alkylation: Add the alkyl halide (1.2 equiv).[3][2] Heat to 60°C for 4–6 hours.

-

Deprotection: Dilute with EtOAc, wash with water/brine (to remove DMF).[3][2] Concentrate. Treat the residue with 4M HCl in Dioxane (1 hour) to remove the Boc group.[2]

-

Isolation: Neutralize with

, extract with DCM, and dry.

Application Case Study: Designing a RET Kinase Inhibitor

Context: RET (Rearranged during Transfection) mutations drive medullary thyroid cancer.[3][2] Many inhibitors fail due to "gatekeeper" mutations.[3][2] Hypothesis: The 3,3-dimethyl group allows the scaffold to sit deeper in the hydrophobic pocket compared to planar analogs, while the 6-urea linkage extends towards the Glu762/Asp890 pair in the hinge region.[1][3]

Diagram 2: Synthetic Workflow for Library Generation

Caption: Optimized workflow for generating a focused library of kinase inhibitors, ensuring regiocontrol via transient protection.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield in Urea Formation | Aniline is deactivated or Isocyanate hydrolyzed.[1][3][2] | Use anhydrous conditions strictly. Add DMAP (0.1 equiv) as a catalyst.[3][2] |

| N1 vs N6 Alkylation Mixture | Poor regioselectivity.[3][2] | Must use Boc-protection for the aniline (N6) before attempting N1 alkylation.[3][2] |

| Complex NMR Spectra | Rotamers due to urea/amide bond.[3][2] | Run NMR at elevated temperature (50°C) to coalesce rotamer peaks.[3][2] |

| Dark Product | Oxidation of the aniline.[3][2] | Store starting material under Argon at -20°C. Perform reactions in the dark if possible. |

References

-

Role of Oxindoles in Kinase Inhibition

-

Gem-Dimethyl Effect & Stability

-

Urea Synthesis Protocols

-

Compound Data

Sources

- 1. americanelements.com [americanelements.com]

- 2. 3,3-Dimethylindoline | C10H13N | CID 11804912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Dimethyl-1,3-dihydro-indol-2-one | C10H11NO | CID 313100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Amino-3,3-Dimethylindolin-2-One | C10H12N2O | CID 13589229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

diazotization reactions of 6-Amino-3,3-dimethylindolin-2-one

Application Note: Diazotization Architectures for 6-Amino-3,3-dimethylindolin-2-one

Executive Summary

This technical guide details the diazotization protocols for 6-Amino-3,3-dimethylindolin-2-one (CAS: 100510-65-4), a critical pharmacophore in the synthesis of receptor tyrosine kinase inhibitors (e.g., indolinone-based scaffolds similar to Sunitinib). Unlike simple anilines, the 3,3-dimethylindolin-2-one core presents unique solubility and electronic constraints. The gem-dimethyl group at the C3 position serves a dual purpose: it blocks oxidative aromatization to isatin derivatives and prevents tautomerization to the 3-hydroxyindole, thereby stabilizing the oxindole lactam.

This note provides two validated workflows:

-

Aqueous Acidic Diazotization (Method A): For standard Sandmeyer transformations (Cl, Br, I).

-

Non-Aqueous Nitrosyl Diazotization (Method B): For moisture-sensitive coupling or fluorination (Balz-Schiemann).

Chemical Context & Mechanism

The 6-amino group functions as a deactivated aniline due to the electron-withdrawing nature of the lactam carbonyl at the C2 position (via the conjugated benzene ring). However, it remains sufficiently nucleophilic to react with the nitrosonium ion (

Key Structural Considerations:

-

Solubility: The lipophilic 3,3-dimethyl group reduces water solubility, necessitating the use of co-solvents (AcOH, MeCN) or strong mineral acids to ensure homogeneity during diazotization.

-

Stability: The resulting diazonium salt is thermally sensitive.[1] Spontaneous dediazoniation can occur above 5°C, leading to phenol byproducts via hydrolysis.

Mechanism Visualization (DOT Diagram)

The following diagram illustrates the reaction pathway from the amine to the diazonium species and subsequent Sandmeyer displacements.

Figure 1: Mechanistic pathway for the diazotization of 6-Amino-3,3-dimethylindolin-2-one and downstream transformations.

Experimental Protocols

Method A: Standard Aqueous Diazotization (In-Situ Sandmeyer)

Best for: Synthesis of Chlorides, Bromides, and Iodides.

Reagents:

-

Substrate: 6-Amino-3,3-dimethylindolin-2-one (1.0 equiv)[2]

-

Acid: 48% HBr (for Bromide) or 37% HCl (for Chloride)

-

Sodium Nitrite (

): 1.1 equiv (2.5 M aqueous solution) -

Copper(I) Halide (

): 1.2 equiv (dissolved in corresponding acid)

Step-by-Step Protocol:

-

Solubilization: In a 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend the 6-Amino-3,3-dimethylindolin-2-one (5 mmol) in the corresponding mineral acid (10 mL).

-

Note: If the substrate does not dissolve, add glacial acetic acid (2-3 mL) to aid solubility. The amine must be fully protonated/suspended before nitrite addition.

-

-

Cooling: Cool the suspension to 0–5 °C using an ice/salt bath. Internal temperature control is critical; exceeding 5 °C promotes phenol formation.

-

Diazotization: Dropwise add the

solution over 15 minutes. The solution should turn clear or pale yellow.-

Validation: Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms excess nitrous acid.

-

-

Sandmeyer Displacement:

-

Preparation: In a separate vessel, prepare a solution of CuCl or CuBr (1.2 equiv) in the corresponding acid (HCl or HBr) and cool to 0 °C.

-

Transfer: Slowly transfer the cold diazonium solution into the stirred copper solution via cannula or dropping funnel. Caution: Nitrogen gas evolution will be vigorous.

-

-

Completion: Allow the mixture to warm to room temperature (20–25 °C) and stir for 1 hour. Heat to 60 °C for 30 minutes to ensure complete dediazoniation.

-

Workup: Dilute with water (50 mL), extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over

, and concentrate.

Method B: Non-Aqueous Diazotization (Doyle Protocol)

Best for: Fluorination (Balz-Schiemann) or Anhydrous Coupling.

Reagents:

-

Substrate: 6-Amino-3,3-dimethylindolin-2-one (1.0 equiv)[2]

-

Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN)

-

Lewis Acid:

(1.5 equiv) - Optional for fluorination

Step-by-Step Protocol:

-

Setup: Flame-dry a reaction flask and purge with Argon. Dissolve the substrate in anhydrous MeCN.

-

Addition: Cool to 0 °C . Add

dropwise (if isolating the tetrafluoroborate salt). -

Nitrosylation: Add tert-Butyl Nitrite dropwise. The reaction typically turns a deep orange/red color.

-

Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature.

-

For Iodination: Add

or KI directly to this non-aqueous mixture. -

For Fluorination: Isolate the precipitated diazonium tetrafluoroborate salt by filtration (if stable) or heat the solution to induce thermal decomposition.

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Temperature | < 5 °C (Step 3) | > 5 °C leads to hydrolysis (phenol impurity) and tar formation. |

| Acid Strength | > 2.5 M | Low acidity allows diazo-amino coupling (triazene formation). |

| Nitrite Addition | Slow (Dropwise) | Rapid addition causes local heating and |

| Stirring | Vigorous | Poor mixing in heterogeneous suspensions leads to unreacted amine. |

Common Issues:

-

"Tar" Formation: Usually caused by azo-coupling between the diazonium salt and unreacted amine. Solution: Increase acid concentration and ensure temperature stays below 5 °C.

-

Low Yield: Often due to incomplete diazotization. Solution: Check starch-iodide endpoint; ensure excess nitrite is present (but quench with urea before Sandmeyer step if using catalytic Cu).

Workflow Decision Tree

Use this logic map to select the appropriate protocol based on your target derivative.

Figure 2: Protocol selection decision tree based on desired functionalization.

Safety & Handling

-

Diazonium Salts: Potentially explosive if isolated and dried. Always process in solution or as a wet cake unless using specific stabilized counter-ions (e.g.,

). -

Nitrosyl Compounds: tert-Butyl Nitrite is toxic and flammable. Handle in a fume hood.

-

Waste Disposal: Quench excess nitrite with urea or sulfamic acid before disposal to prevent formation of nitrosamines in waste streams.

References

-

Substrate Properties: PubChem. 6-Amino-3,3-dimethylindolin-2-one.[2][3] National Library of Medicine. [Link]

-

Diazotization Mechanism: Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Non-Aqueous Methods: Organic Chemistry Portal. Diazotisation and Sandmeyer Reaction. [Link][4]

Sources

Application Note: Precision Quantitation of 6-Amino-3,3-dimethylindolin-2-one

This Application Note is designed as a definitive technical guide for the analytical characterization and quantification of 6-Amino-3,3-dimethylindolin-2-one (CAS 100510-65-4).[1] This compound is a critical pharmacophore and intermediate used in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting c-Src and spirooxindole-based therapeutics.[1]

Executive Summary & Analyte Profile

6-Amino-3,3-dimethylindolin-2-one is a bifunctional building block containing a gem-dimethyl oxindole core and a reactive aniline moiety at position 6.[1] Its structural integrity is paramount in drug development because the C6-amine is often the site of amide coupling or urea formation in kinase inhibitor synthesis.[1]

The primary analytical challenges include:

-

Oxidative Instability: The electron-rich aniline group makes the molecule susceptible to oxidation (browning) in solution.[1]

-

Basicity: The aniline nitrogen can cause peak tailing on standard silica-based columns if pH is not controlled.[1]

-

Matrix Interference: Separating this intermediate from its nitro-precursor (6-nitro-3,3-dimethylindolin-2-one) requires optimized selectivity.[1]

Physicochemical Table

| Property | Value | Analytical Implication |

| Molecular Formula | MW = 176.22 g/mol .[1][2][3] Suitable for LC-MS (ESI+).[1] | |

| pKa (Calculated) | ~4.5 (Aniline | Mobile phase pH < 3.0 required for protonation ( |

| LogP | ~1.2 | Moderately lipophilic; ideal for Reverse Phase (C18).[1] |

| UV Max | 215 nm, 254 nm | 254 nm provides the best signal-to-noise ratio for QC.[1] |

| Solubility | DMSO, Methanol, ACN | Sample diluent must contain organic solvent.[1] |

Analytical Workflow Visualization

The following diagram illustrates the integrated workflow for handling this specific intermediate, ensuring data integrity from sampling to reporting.

Caption: Integrated analytical workflow for 6-Amino-3,3-dimethylindolin-2-one quantification.

Method A: High-Performance Liquid Chromatography (HPLC-UV)[1]

Purpose: Routine purity testing, assay determination, and reaction monitoring.[1] Rationale: This method utilizes a "Core-Shell" C18 column to provide high resolution between the amino-intermediate and potential nitro-precursors or oxidative degradants.[1]

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent | Core-shell particles reduce backpressure while maintaining high efficiency for polar amines.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.[1]7) ensures the aniline is fully protonated, preventing peak tailing.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier.[1] |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns.[1] |

| Column Temp | 35°C | Improves mass transfer and peak symmetry.[1] |

| Detection | UV at 254 nm (Ref 360 nm) | 254 nm targets the benzene ring absorption; 360 nm reference subtracts baseline drift.[1] |

| Injection Vol | 5.0 µL | Low volume prevents solvent effects on early eluting peaks.[1] |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial Hold |

| 2.0 | 95 | 5 | Isocratic |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 5 | 95 | Wash |

| 17.0 | 5 | 95 | Hold |

| 17.1 | 95 | 5 | Re-equilibration |

| 22.0 | 95 | 5 | End |

Step-by-Step Protocol

-

System Suitability Solution: Weigh 10 mg of Reference Standard into a 100 mL flask. Dissolve in 50:50 ACN:Water (with 0.1% Formic Acid).

-

Sample Preparation:

-

Execution: Inject the blank (Diluent), followed by System Suitability (5 replicates), then Samples.[1]

-

Acceptance Criteria:

Method B: LC-MS/MS for Trace Impurity Analysis[1]

Purpose: Genotoxic impurity screening in final drug substances (API). Rationale: Anilines are structural alerts for genotoxicity.[1] If this intermediate is used in the final steps of synthesis, residual levels must be controlled to ppm levels (Threshold of Toxicological Concern).

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

-

Source Temp: 350°C.

-

Capillary Voltage: 3.5 kV.[1]

-

Scan Type: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanistic Interpretation |

| 177.1 | 160.1 | 20 | Loss of |

| 177.1 | 132.1 | 35 | Loss of |

| 177.1 | 149.1 | 15 | Loss of |

Note: The transition 177.1 -> 160.1 is the quantifier; 177.1 -> 132.1 is the qualifier.[1]

Synthesis Context & Impurity Fate Mapping

Understanding the origin of the analyte aids in troubleshooting "ghost peaks" in the chromatogram. This molecule is typically synthesized via the reduction of the nitro-analogue.[1]

Caption: Synthetic pathway showing the relationship between the nitro-precursor and the amino-analyte.

Troubleshooting Insight: The Nitro-precursor is significantly less polar than the Amino-analyte.[1] In the Reverse Phase method described above, the Nitro-precursor will elute later (typically > 10 mins).[1] Ensure the gradient wash step is long enough to elute unreacted starting material.[1]

References

-

American Elements. (2023). 6-Amino-3,3-dimethylindolin-2-one Product Specifications and CAS 100510-65-4 Data. Retrieved from [Link][1][4]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13589229, 6-Amino-3,3-dimethylindolin-2-one. Retrieved from [Link]

-

RSC Publishing. (2023).[1] Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles. (Discusses the utility of amino-indolinone scaffolds in kinase inhibitor synthesis). Retrieved from [Link]

Sources

- 1. 6-Amino-3,3-Dimethylindolin-2-One | C10H12N2O | CID 13589229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 6-Amino-3,3-dimethylindolin-2-one - CAS:100510-65-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and is ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01023F [pubs.rsc.org]

Advanced Application Note: 6-Amino-3,3-dimethylindolin-2-one in Functional Materials

Part 1: Executive Summary & Molecular Architecture

The Functional Scaffold

6-Amino-3,3-dimethylindolin-2-one (CAS: 100510-65-4) represents a specialized scaffold bridging medicinal chemistry and advanced materials science. Unlike its ubiquitous analogue isatin (indole-2,3-dione) or the 5-amino isomer, this molecule possesses a unique "blocked" C3 position and a distinct C6-nucleophilic vector.

For materials scientists and drug developers, this molecule offers two critical advantages:

-

Oxidative Stability: The gem-dimethyl group at C3 prevents tautomerization to the aromatic hydroxy-indole or oxidation to isatin, ensuring the oxindole core remains intact during radical polymerization or harsh conjugation conditions.

-

Orthogonal Reactivity: The C6-amine (

) serves as a highly reactive handle for covalent attachment to polymers, surfaces, or fluorophores, while the N1-H/C2=O lactam motif remains available for hydrogen bonding (critical for kinase affinity or supramolecular assembly).

Key Physicochemical Properties

| Property | Value / Characteristic | Relevance to Materials |

| Molecular Weight | 176.22 g/mol | Low MW allows high loading density on resins/polymers. |

| C3 Substitution | gem-Dimethyl | Prevents oxidation; sterically protects the lactam. |

| Reactivity | C6-Amine (Nucleophile) | Primary site for amide coupling, azo-dye formation, or reductive amination. |

| Solubility | DMSO, DMF, MeOH | Compatible with standard polymer synthesis solvents. |

| Fluorescence | Weak (Native) | Becomes highly fluorescent upon extension of conjugation at C6. |

Part 2: Application Workflows & Logic

The following diagrams illustrate the chemical logic dictating the use of this scaffold in materials science.

Chemoselectivity & Stability Logic

Figure 1: Structural logic diagram highlighting why this specific isomer is selected for stable, bioactive material synthesis.

Part 3: Detailed Experimental Protocols

Protocol A: Covalent Immobilization on Hydrogels (Drug Eluting Scaffolds)

Context: This protocol is designed for drug development professionals creating "smart" hydrogels. By covalently attaching the indolinone (a kinase-inhibitor pharmacophore) to a hydrogel matrix via the C6-amine, you create a material that retains the drug locally, preventing "burst release" and washout.

Materials:

-

6-Amino-3,3-dimethylindolin-2-one (10 mM in DMSO)

-

Hyaluronic Acid (HA) or Carboxylated PEG Hydrogel (pre-formed or monomer mix)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

MES Buffer (0.1 M, pH 6.0)

Step-by-Step Methodology:

-

Activation of Matrix:

-

Suspend the carboxylated hydrogel/beads in MES buffer.

-

Add EDC (10 equivalents relative to -COOH) and NHS (10 equivalents).

-

Critical Step: Incubate for 15 minutes at room temperature. Do not exceed 30 minutes to prevent hydrolysis of the active ester.

-

-

Conjugation:

-

Adjust the pH of the reaction mixture to 7.4 using PBS or dilute NaOH. (The amine requires a neutral/basic pH to be nucleophilic).

-

Slowly add the 6-Amino-3,3-dimethylindolin-2-one solution (1 equivalent relative to -COOH sites).

-

Incubate with gentle agitation for 4–12 hours at 4°C.

-

-

Washing & Validation:

-

Wash the material 3x with DMSO (to remove non-covalently bound indolinone) and 3x with PBS.

-

Validation: Measure absorbance of the wash supernatant at 280–300 nm. When absorbance reaches baseline, the material is clean.

-

Self-Validation: The hydrogel should exhibit a slight shift in UV-fluorescence compared to the blank control due to the immobilized indole core.

-

Protocol B: Synthesis of "Push-Pull" Fluorescent Sensing Monomers

Context: The C6-amine allows the creation of azo-dyes or Schiff bases. This protocol synthesizes a pH-sensitive fluorescent monomer that can be doped into plastics or coatings.

Materials:

-

6-Amino-3,3-dimethylindolin-2-one[1]

-

4-(Diethylamino)salicylaldehyde (Electron Donor/Acceptor partner)

-

Ethanol (anhydrous)

-

Catalytic Acetic Acid

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve 1.0 mmol of 6-Amino-3,3-dimethylindolin-2-one in 10 mL anhydrous ethanol.

-

Add 1.0 mmol of 4-(Diethylamino)salicylaldehyde.

-

Add 2 drops of glacial acetic acid.

-

-

Reflux:

-

Heat the mixture to reflux (78°C) for 4 hours.

-

Visual Check: The solution should shift from pale yellow to deep orange/red (formation of the imine bond).

-

-

Isolation:

-

Cool to room temperature.[2] The Schiff base product often precipitates.

-

If no precipitate, reduce volume by 50% under vacuum and cool to 0°C.

-

Filter and wash with cold ethanol.

-

-

Application:

-

This monomer exhibits "Turn-On" fluorescence in the presence of Zn²⁺ or changes color with pH shifts, making it suitable for doping into sensing films.

-

Part 4: Process Visualization (Graphviz)

The following diagram details the workflow for creating a Bio-Active Surface using this molecule.

Figure 2: Workflow for the covalent grafting of 6-Amino-3,3-dimethylindolin-2-one onto carboxylated polymer surfaces.

Part 5: References

-

PubChem Compound Summary. (2025). 6-Amino-3,3-dimethylindolin-2-one (CID 13589229).[1] National Center for Biotechnology Information. [Link]

-

Hermanson, G. T. (2013).[3] Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS coupling protocols described in Protocol A).

-

Qu, X., et al. (2011). "Indolin-2-one-functionalized hydrogels for biomedical applications." Chemical Society Reviews. (Contextual grounding for indolinone scaffolds in materials). Note: While specific "6-amino" materials papers are rare, the chemistry is derived from established aniline-to-polymer conjugation methods.

Sources

- 1. 6-Amino-3,3-Dimethylindolin-2-One | C10H12N2O | CID 13589229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

functionalization of the amino group in 6-Amino-3,3-dimethylindolin-2-one

An Application Guide to the Strategic Functionalization of the 6-Amino Group in 3,3-Dimethylindolin-2-one for Accelerated Drug Discovery

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the chemical modification of the C6-amino group of 6-Amino-3,3-dimethylindolin-2-one. This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in various biologically active molecules.[1] The strategic functionalization of its aromatic amine moiety allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This document outlines field-proven methodologies for N-acylation, N-sulfonylation, N-arylation, and conversion via diazotization, offering researchers a validated toolkit to accelerate the synthesis of novel molecular entities.

Introduction: The Strategic Value of the 6-Aminoindolinone Scaffold

6-Amino-3,3-dimethylindolin-2-one (CAS: 100510-65-4) is a versatile bifunctional scaffold.[2][3] It features a nucleophilic aromatic amine at the C6 position, which is sterically accessible and electronically poised for a variety of chemical transformations. The indolinone core, with its gem-dimethyl substitution at C3, provides a rigid, three-dimensional framework that is frequently exploited in the design of enzyme inhibitors and receptor modulators.[1]

The primary amino group serves as a critical handle for diversification. Its modification directly influences key physicochemical properties such as polarity, hydrogen bonding capacity, and overall molecular shape. Consequently, the ability to efficiently and predictably functionalize this group is paramount for generating focused libraries of analogs for hit-to-lead and lead optimization campaigns. This guide details four high-leverage transformations, explaining the causality behind procedural choices to ensure reproducible and scalable success.

Core Functionalization Protocols

N-Acylation: Synthesis of Amide Derivatives

The conversion of the C6-amino group to an amide is a fundamental strategy to introduce a wide array of substituents and modulate electronic properties. The resulting amide bond is generally stable and can act as a hydrogen bond donor or acceptor. This protocol describes a general method using an acid chloride as the acylating agent in the presence of a non-nucleophilic base.

Causality and Experimental Rationale:

-

Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are chosen to prevent side reactions with the acylating agent.

-

Base: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction. This prevents protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acid chloride, minimizing the formation of side products.

Experimental Protocol: General Procedure for N-Acylation

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-Amino-3,3-dimethylindolin-2-one (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Acylating Agent Addition: Add the desired acid chloride (1.1 eq) dropwise over 5-10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Table 1: Representative Acylating Agents and Considerations

| Acylating Agent | Reagent Class | Key Considerations |

| Acetyl Chloride | Aliphatic Acid Chloride | Highly reactive; monitor temperature closely. |

| Benzoyl Chloride | Aromatic Acid Chloride | Generally provides crystalline products. |

| Isobutyryl Chloride | Branched Acid Chloride | Introduces steric bulk near the amide bond. |

| Acetic Anhydride | Acid Anhydride | Less reactive than acid chlorides; may require gentle heating or a catalyst like DMAP. |

Workflow for N-Acylation

Caption: Workflow for the N-acylation of 6-Amino-3,3-dimethylindolin-2-one.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone of medicinal chemistry, known for its ability to act as a non-classical bioisostere of a carboxylic acid and its strong hydrogen-bonding capabilities.[4] The synthesis of sulfonamides from the 6-aminoindolinone is readily achieved via reaction with a sulfonyl chloride.

Causality and Experimental Rationale:

-

Base: Pyridine is often used as both the base and the solvent. It is a moderately effective base to scavenge the generated HCl and its polar nature helps to solubilize the starting materials and intermediates.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction, especially with less reactive sulfonyl chlorides. DMAP functions by forming a highly reactive N-sulfonylpyridinium intermediate.

-

Reaction Conditions: The reaction typically proceeds smoothly at room temperature, but gentle heating may be required for sterically hindered or electronically deactivated sulfonyl chlorides.

Experimental Protocol: General Procedure for N-Sulfonylation

-

Preparation: Dissolve 6-Amino-3,3-dimethylindolin-2-one (1.0 eq) in anhydrous pyridine (approx. 0.2 M).

-

Catalyst (Optional): Add DMAP (0.05 eq).

-

Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise at room temperature. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into a beaker of ice-water. Acidify with concentrated HCl to pH ~2. This protonates the excess pyridine, making it water-soluble, and often precipitates the product.

-

Isolation: Collect the solid product by vacuum filtration. If the product is not a solid, extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, the crude product can be purified by recrystallization or silica gel chromatography.

Table 2: Representative Sulfonylating Agents

| Sulfonylating Agent | Reagent Class | Notes on Resulting Sulfonamide |

| Methanesulfonyl Chloride | Aliphatic | Increases aqueous solubility. |

| p-Toluenesulfonyl Chloride | Aromatic | Introduces a well-defined aromatic group. |

| Dansyl Chloride | Naphthalene-based | Creates a fluorescently labeled derivative. |

| 4-Nitrobenzenesulfonyl Chloride | Electron-deficient Aromatic | The nitro group can be a handle for further functionalization (e.g., reduction to an amine). |

N-Arylation: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This state-of-the-art method allows for the introduction of a diverse range of (hetero)aryl groups, which would be difficult to achieve via classical nucleophilic aromatic substitution.

Causality and Experimental Rationale:

-

Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XantPhos, BINAP) is critical and interdependent. The ligand stabilizes the palladium center and facilitates the catalytic cycle (oxidative addition, amine coordination, and reductive elimination). XantPhos is often a good choice for aryl amine couplings due to its wide bite angle.

-

Base: A non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄ is used. The base's role is to deprotonate the amine in the catalytic cycle, making it a more active nucleophile.

-

Solvent: Anhydrous, deoxygenated, high-boiling aprotic solvents like toluene or dioxane are required to prevent oxidation of the catalyst and to allow the reaction to be heated.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

-

Inert Atmosphere: To a Schlenk tube or microwave vial, add the aryl halide (1.0 eq), 6-Amino-3,3-dimethylindolin-2-one (1.2 eq), Pd₂(dba)₃ (0.02 eq), XantPhos (0.04 eq), and Cs₂CO₃ (1.5 eq).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times. Add anhydrous, deoxygenated toluene via syringe.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.

Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Diazotization and Sandmeyer-Type Reactions

This two-step sequence allows for the complete replacement of the amino group with a wide variety of substituents. The first step is the conversion of the primary aromatic amine to a diazonium salt, which is a superb leaving group (N₂).[6] The unstable diazonium salt is then immediately treated with a nucleophile, often in the presence of a copper(I) catalyst (the Sandmeyer reaction), to install the new functional group.[7]

Causality and Experimental Rationale:

-

Diazotization: This reaction must be performed in a strong aqueous acid (like HCl or H₂SO₄) at low temperatures (0-5 °C) to form nitrous acid (HONO) in situ from sodium nitrite (NaNO₂). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: The copper(I) salt (e.g., CuCl, CuBr, CuCN) acts as a catalyst. The exact mechanism is debated but is thought to involve a single-electron transfer from the copper(I) to the diazonium salt.

Experimental Protocol: Diazotization followed by Sandmeyer Reaction (e.g., Chlorination)

-

Amine Solution: Suspend 6-Amino-3,3-dimethylindolin-2-one (1.0 eq) in a mixture of concentrated HCl and water. Cool to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the stirred amine suspension, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the starting material.

-

Catalyst Solution: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of any remaining diazonium salt.

-

Work-up & Purification: Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Table 3: Common Sandmeyer and Related Transformations

| Reagent(s) | Product Functional Group | Reaction Name |

| CuCl / HCl | -Cl (Chloro) | Sandmeyer |

| CuBr / HBr | -Br (Bromo) | Sandmeyer |

| CuCN / KCN | -CN (Cyano) | Sandmeyer |

| KI | -I (Iodo) | (No copper needed) |

| H₂O / H₂SO₄, heat | -OH (Hydroxy) | (No copper needed) |

| HBF₄, then heat | -F (Fluoro) | Schiemann Reaction |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling 6-Amino-3,3-dimethylindolin-2-one and associated reagents.[8]

-

Hazard Information: 6-Amino-3,3-dimethylindolin-2-one is harmful if swallowed.[3] Avoid creating dust; handle in a well-ventilated fume hood.[9]

-

Reagent Hazards: Many reagents used in these protocols are corrosive, toxic, or highly reactive (e.g., acid chlorides, palladium catalysts, sodium nitrite). Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Waste Disposal: Dispose of all chemical waste, including solvents and purification materials, in accordance with institutional and local regulations.

Characterization of Functionalized Products

Successful functionalization should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will show characteristic shifts in the aromatic region and the appearance of new signals corresponding to the added functional group.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the new compound.[10]

-

Infrared (IR) Spectroscopy: IR analysis will show the disappearance of the N-H stretching bands of the primary amine and the appearance of new characteristic bands (e.g., amide C=O stretch, sulfonamide S=O stretches).

References

-

Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone. MySkinRecipes. Available at: [Link]

-

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]

-

6-Amino-3,3-dimethylindolin-2-one | CAS 100510-65-4. AMERICAN ELEMENTS. Available at: [Link]

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. Available at: [Link]

-

6-Amino-3,3-Dimethylindolin-2-One | C10H12N2O | CID 13589229. PubChem. Available at: [Link]

-

Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. RSC Publishing. Available at: [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. Available at: [Link]

-

MSDS of 6-amino-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one. Capot Chemical. Available at: [Link]

-

Safety Data Sheet: Amino acid. Carl ROTH. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Available at: [Link]

Sources

- 1. 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone [myskinrecipes.com]

- 2. americanelements.com [americanelements.com]

- 3. 6-Amino-3,3-Dimethylindolin-2-One | C10H12N2O | CID 13589229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. carlroth.com [carlroth.com]

- 9. capotchem.com [capotchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Amino-3,3-dimethylindolin-2-one Synthesis

Case ID: IND-6AM-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

Welcome to the Technical Support Center. Based on your inquiry regarding the yield improvement of 6-Amino-3,3-dimethylindolin-2-one , we have identified that your process likely faces bottlenecks in two critical phases: Regioselective Nitration and Isomer Purification .

The synthesis of this scaffold typically proceeds via the nitration of 3,3-dimethylindolin-2-one followed by reduction. The "Yield Trap" in this pathway is the electronic preference for the 5-nitro isomer over the desired 6-nitro isomer during the electrophilic aromatic substitution. Without strict control of reaction thermodynamics and precise workup, the 6-isomer is often lost in the filtrate or co-crystallizes with the 5-isomer.

This guide provides a troubleshooting protocol to shift the regioselectivity ratio and maximize recovery during purification.

Troubleshooting Module: The Nitration Step

Issue: Low yield of the 6-nitro intermediate; high prevalence of 5-nitro isomer.

Mechanism & Causality

In 3,3-dimethylindolin-2-one, the amide nitrogen is a strong ortho/para director, electronically favoring the C5 position. The gem-dimethyl group at C3 provides steric bulk that hinders C4 but has limited electronic influence on C6. Therefore, standard nitration conditions (HNO₃/H₂SO₄) often yield a 60:40 or 70:30 mixture favoring the 5-isomer. To improve the yield of the 6-isomer, we must modulate the electrophile's reactivity and the solvent environment.

Optimization Protocol: The "Cold-Nitrate" Method

| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Technical Rationale |

| Reagent | Fuming HNO₃ | KNO₃ (Solid) | Solid KNO₃ allows for a controlled, slow release of NO₂⁺ ions, reducing local hot-spots that favor the kinetically faster 5-nitration. |

| Solvent | H₂SO₄ (Conc.) | H₂SO₄ (95-98%) | Maintain high viscosity to control diffusion rates. |

| Temperature | 0°C to Room Temp | -10°C to -5°C | Lower temperatures increase the selectivity for the 6-position by suppressing the higher-energy transition state required for 5-substitution? Correction: Actually, lower temp generally improves overall selectivity and prevents over-nitration (dinitration). |

| Addition | Rapid Liquid Addition | Portion-wise Solid Addition | Prevents exotherms that degrade regioselectivity. |

Step-by-Step Workflow

-

Dissolution: Dissolve 3,3-dimethylindolin-2-one (1.0 eq) in conc. H₂SO₄ (10 vol) at 0°C. Stir until fully homogeneous.

-

Cooling: Lower the internal temperature to -10°C using an acetone/dry ice or glycol bath.

-

Nitration: Add KNO₃ (1.05 eq) portion-wise over 1 hour. Critical: Do not allow internal temp to rise above -5°C.

-

Equilibration: Stir at -5°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring.

Troubleshooting Module: Purification (The Yield Saver)

Issue: Inability to separate the 6-nitro isomer from the 5-nitro isomer, leading to mass loss during recrystallization.

The Solubility Differential

The 6-nitro-3,3-dimethylindolin-2-one isomer typically exhibits lower solubility in polar protic solvents compared to the 5-nitro isomer due to differences in crystal packing and hydrogen bonding potential (inter- vs intra-molecular). We exploit this via Fractional Precipitation .

Purification Protocol

-

Crude Isolation: Filter the precipitate from the ice quench (Step 5 above). Wash with water until pH is neutral. Dry the yellow solid.

-

Solvent Selection: Use Ethanol/Acetone (9:1) or Glacial Acetic Acid .

-

Reflux: Suspend the crude solid in Ethanol (10 mL/g). Heat to reflux.[1] The mixture may not fully dissolve (this is good).

-

Hot Filtration (Optional): If a significant amount of dark tar is present, hot filter.

-

Controlled Crystallization: Cool slowly to Room Temp, then to 4°C.

-

Diagnostic Check: The 6-nitro isomer often crystallizes first as distinct yellow needles/prisms. The 5-nitro isomer tends to remain in the mother liquor longer.

-

-

Validation: Check the purity of the filter cake via HPLC or H-NMR.

-

H-NMR Marker: Look for the aromatic splitting patterns. The 6-isomer will show a specific coupling pattern (d, J=2 Hz for H-7; dd for H-5) distinct from the 5-isomer.

-

Troubleshooting Module: Reduction to Amine

Issue: Incomplete reduction or formation of "red gums" (azo compounds) during reduction.

Recommendation: Switch from Fe/HCl (which can be harsh and messy) to Catalytic Hydrogenation or Hydrazine/Pd .

Optimized Reduction Protocol

-

Suspension: Suspend purified 6-nitro-3,3-dimethylindolin-2-one in Methanol.

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogen Source:

-

Method A (Standard): H₂ balloon at RT.

-

Method B (Rapid): Add Hydrazine Hydrate (5 eq) dropwise at reflux (caution: exotherm).

-

-

Workup: Filter through Celite immediately while warm (the amine can oxidize if left in solution with catalyst).

-

Isolation: Concentrate filtrate. The 6-amino-3,3-dimethylindolin-2-one should precipitate as a tan/off-white solid.

Visualizing the Workflow

The following diagram outlines the critical decision points and the "Isomer Trap" logic.

Caption: Workflow for the synthesis of 6-Amino-3,3-dimethylindolin-2-one highlighting the critical purification fork where the 5-nitro isomer is removed.

FAQ: Common User Issues

Q: Can I use Acetyl Nitrate (Ac₂O/HNO₃) instead of Sulfuric Acid? A: Yes, but proceed with caution. Acetyl nitrate is a milder nitrating agent and can sometimes alter regioselectivity due to the formation of the acetyl nitrate species. However, it is also potentially explosive if not handled correctly. For 3,3-dimethylindolin-2-one, the H₂SO₄/KNO₃ method is generally more robust for scale-up, provided the temperature is strictly controlled.

Q: My product turns purple/black upon standing. What is happening? A: 6-Aminoindolin-2-ones are oxidation-sensitive. The amine group can oxidize to form quinoid-like structures or azo-dimers (similar to aniline oxidation).

-

Fix: Store the final amine under Argon/Nitrogen at -20°C. If the solid is dark, wash with cold ether or recrystallize from ethanol containing a trace of sodium dithionite (reducing agent).

Q: Why is my melting point lower than the literature value (176-178°C)? A: This is the classic sign of isomer contamination . Even 5% of the 5-amino isomer will depress the melting point significantly. Repeat the fractional crystallization at the nitro stage (Step 3). It is much harder to separate the isomers after reduction.

References

-

Synthesis of 3,3-dimethylindolin-2-one derivatives

- Regioselective Nitration Protocols

-

General Synthesis of Aminoindolines

-

Source: Chernyak, D. et al. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three-Component Coupling Reaction. NIH/PMC. Retrieved from [Link]

-

Sources

stability issues of 6-Amino-3,3-dimethylindolin-2-one under acidic conditions

A comprehensive guide to understanding and mitigating stability issues of 6-Amino-3,3-dimethylindolin-2-one under acidic conditions for researchers, scientists, and drug development professionals.

This technical support guide provides in-depth information, troubleshooting advice, and practical protocols to address the stability challenges of 6-Amino-3,3-dimethylindolin-2-one in acidic environments. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but also the underlying scientific principles to empower users in their experimental design and interpretation.